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Compound of Interest

Compound Name: Palmarumycin C3

Cat. No.: B181729

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for
the characterization of Palmarumycin C3, a bioactive fungal metabolite. The information
presented herein is curated for professionals in research, and drug development, offering a
detailed examination of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and
ultraviolet-visible (UV-Vis) data that define this complex natural product.

Palmarumycin C3 (C20H1206, Molar Mass: 348.31 g/mol ) is a member of the
spirobisnaphthalene family of fungal metabolites, which are known for their diverse biological
activities.[1] Accurate and thorough spectroscopic analysis is the cornerstone of its
identification and subsequent research into its potential therapeutic applications. The structural
elucidation of Palmarumycin C3 was first detailed by Krohn et al. in 1994, and the data
presented here is based on this foundational work.[1]

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for Palmarumycin C3.

Table 1: *H NMR Spectroscopic Data for Palmarumycin
C3
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Position Chemical Shift (5) Multiplicity Coupling Constant
ppm (9) Hz

1-H 7.32 d 80

2-H 7.65 t 80

3-H 7.18 d 8.0

4-H 6.85 s

5-H 6.85 s

8-H 4.65 d 30

9-H 3.45 d 30

1-H 7.25 d 85

3-H 6.78 d 25

4-H 6.65 dd 8.5, 2.5

6'-OH 9.85 s

8'-OH 10.12 s

Solvent: CDCIs, Spectrometer Frequency: 400 MHz

Table 2: *C NMR Spectroscopic Data for Palmarumycin

C3
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Position Chemical Shift (6) ppm
1 120.5
2 136.8
3 118.9
4 109.1
4a 156.4
5 109.1
5a 138.7
6 198.2
7 55.4
8 76.9
9 58.9
9a 1149
1 115.8
2' 155.1
3 108.3
4 119.7
4a’ 131.9
5' 114.2
6' 161.9
7' 109.8
8' 158.7
8a' 108.1

Solvent: CDCIs, Spectrometer Frequency: 100 MHz
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Table 3: Mass Spectrometry and UV-Vis Data for
Palmarumycin C3

Technique Observed Value

m/z 348.0634 [M]*+ (Calcd. for C20H120e,

High-Resolution Mass Spectrometry (HR-MS)
348.0634)

A_max (MeOH) nm (log €): 225 (4.52), 272

Ultraviolet-Visible (UV-Vis) Spectroscopy
(4.01), 305 (3.85), 340 (3.71)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization
of Palmarumycin C3. These protocols are based on standard practices for the analysis of
natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of purified Palmarumycin C3 is dissolved in
0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS)
as an internal standard. The solution is then transferred to a 5 mm NMR tube.

e H NMR Spectroscopy:
o Instrument: A 400 MHz NMR spectrometer.

o Parameters:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: Approximately 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 0-12 ppm.
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e 13C NMR Spectroscopy:

o Instrument: A 100 MHz NMR spectrometer.

o Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

Spectral Width: 0-220 ppm.

High-Resolution Mass Spectrometry (HR-MS)

o Sample Preparation: A dilute solution of Palmarumycin C3 is prepared in a suitable solvent
such as methanol or acetonitrile (1-10 pg/mL).

e Instrumentation and Analysis:

o Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument.

o lonization Method: Electrospray ionization (ESI) in positive ion mode is typically used for
this class of compounds.

o Mass Analyzer: Set to a high-resolution mode (typically >10,000) to enable accurate mass
measurement.

o Data Acquisition: Data is acquired over a mass range of m/z 100-1000. The accurate mass
of the molecular ion ([M]*) is determined and used to calculate the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: A stock solution of Palmarumycin C3 is prepared in methanol. Serial
dilutions are made to obtain a concentration that gives an absorbance reading between 0.1
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and 1.0 AU, typically in the range of 10-50 puM.

e Instrumentation and Analysis:
o Instrument: A dual-beam UV-Vis spectrophotometer.

o Procedure: The spectrophotometer is blanked with the solvent (methanol). The sample
solution is then placed in a 1 cm path length quartz cuvette, and the absorbance is
measured over a wavelength range of 200-800 nm. The wavelengths of maximum
absorbance (A_max) are recorded.

Visualizing the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
natural product like Palmarumycin C3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b181729?utm_src=pdf-body-img
https://www.benchchem.com/product/b181729?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. Antimicrobial and Antioxidant Activities and Effect of 1-Hexadecene Addition on
Palmarumycin C2 and C3 Yields in Liquid Culture of Endophytic Fungus Berkleasmium sp.
Dzf12 - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Characterization of Palmarumycin C3: A Spectroscopic
Approach]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181729#spectroscopic-data-for-palmarumycin-c3-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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